1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a tert-butoxycarbonyl (Boc)-protected indole scaffold. The Boc group serves as a protective moiety for the indole nitrogen, enhancing the compound’s stability during synthetic procedures. The 2,3-dihydroindole core introduces partial saturation, reducing aromaticity compared to fully unsaturated indoles, which may influence its electronic properties and reactivity. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and protease-targeting molecules .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-9-6-5-7-10-11(13(17)18)8-16(12(9)10)14(19)20-15(2,3)4/h5-7,11H,8H2,1-4H3,(H,17,18) |
InChI Key |
YRGRIKPKBFLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CN2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
A representative synthetic route includes the following steps:
| Step | Reaction | Reagents and Conditions | Comments |
|---|---|---|---|
| 1 | Synthesis of 7-methyl-2,3-dihydroindole | Cyclization of 7-methyltryptamine or related precursors under acidic or reductive conditions | Establishes the dihydroindole core with methyl substitution |
| 2 | Introduction of carboxylic acid at C-3 | Directed lithiation or electrophilic substitution followed by carboxylation (e.g., CO2 quenching) | Selective functionalization at the 3-position |
| 3 | Boc protection of the nitrogen | Di-tert-butyl dicarbonate (Boc2O), base (NaOH or Et3N), solvent (e.g., dichloromethane), room temperature | Protects the indole nitrogen to prevent side reactions during further steps |
This sequence ensures high regioselectivity and functional group tolerance.
Alternative Methods and Variations
- Oxidative Cyclization : Using oxidative conditions on tryptamine derivatives with trichloroacetimidates as alkylating agents can form the dihydroindole scaffold with subsequent Boc protection.
- Reduction of Indole-3-carboxylic Acid Derivatives : Starting from 1H-indole-3-carboxylic acid, selective hydrogenation of the 2,3-double bond yields the dihydroindole, followed by Boc protection.
Reaction Conditions and Optimization
Boc Protection Reaction Parameters
| Parameter | Typical Condition | Effect on Yield and Purity |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate (1.1 equiv) | Ensures complete protection |
| Base | Sodium hydroxide or triethylamine (1.5 equiv) | Neutralizes acid byproducts, promotes reaction |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) | Good solubility of reagents |
| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions |
| Time | 2–6 hours | Sufficient for completion |
Typical yields for Boc protection exceed 85%, with high purity after standard aqueous workup and silica gel chromatography.
Carboxylation Techniques
- Directed ortho-lithiation of 7-methylindole derivatives followed by bubbling CO2 gas at low temperature (-78°C) leads to selective carboxylation at the 3-position.
- Alternative methods include palladium-catalyzed carbonylation reactions using carbon monoxide under mild conditions.
Purification and Characterization
Purification Methods
- Silica gel column chromatography using ethyl acetate/cyclohexane mixtures is standard for isolating the Boc-protected dihydroindole carboxylic acid.
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) enhances purity.
Characterization Data
| Technique | Data/Observation | Purpose |
|---|---|---|
| NMR (1H, 13C) | Signals consistent with Boc group, methyl substituent, and carboxylic acid | Structural confirmation |
| IR Spectroscopy | Characteristic peaks for Boc carbonyl (~1700 cm⁻¹) and carboxylic acid (~1700-1725 cm⁻¹) | Functional group verification |
| Mass Spectrometry | Molecular ion peak matching molecular weight | Molecular formula confirmation |
| Melting Point | Consistent with literature values (if crystalline) | Purity assessment |
Comparative Analysis with Related Compounds
Summary of Research and Industrial Relevance
- The Boc-protected dihydroindole carboxylic acids are valuable intermediates in medicinal chemistry, facilitating the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules.
- The protection strategy using Boc groups is well established, allowing for selective functionalization and high yields.
- Industrial synthesis emphasizes scalability, reaction efficiency, and minimizing side products by optimizing catalyst, solvent, and temperature conditions.
- The methyl substituent at the 7-position modulates electronic and steric properties, influencing biological activity and synthetic accessibility.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and DIBAH are frequently used reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used for BOC deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, BOC deprotection yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the study of enzyme mechanisms and protein interactions where protected amino acids are required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Industry: In the large-scale synthesis of complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. Deprotection occurs under acidic conditions, where the BOC group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
a. Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
- Structure : This pyrrole derivative shares the Boc-protected amine and ester functionalities but replaces the dihydroindole core with a substituted pyrrole ring.
- Reactivity : The presence of two indole substituents and a pyrrole ring increases steric hindrance, reducing electrophilic substitution rates compared to the target compound .
- Synthetic Yield : Reported at 98%, indicating high efficiency under copper-catalyzed conditions .
- Applications : Used in synthesizing heterocyclic libraries for antimicrobial screening .
b. 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid
- Structure: Features a tetrahydroquinoline scaffold instead of dihydroindole. The quinoline nitrogen is Boc-protected, similar to the target compound.
- Stability: The fully saturated tetrahydroquinoline ring enhances oxidative stability but reduces π-π stacking interactions in biological systems .
- Applications: Employed as a precursor for fluorescence-based probes due to quinoline’s inherent luminescence .
c. 3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
- Structure : Replaces the indole core with an indazole ring and lacks the Boc group. The phenyl substituent at position 3 increases hydrophobicity.
- Reactivity : Indazole’s dual nitrogen atoms enable stronger hydrogen bonding, enhancing binding affinity in enzyme inhibition assays compared to the target compound .
Physicochemical Properties
Biological Activity
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound may serve as a lead for developing new anticancer agents.
The mechanism underlying the anticancer effects of this compound involves:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in several cancer cell lines, thereby preventing further proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis, including caspase activation and PARP cleavage.
Anti-inflammatory Effects
In addition to its anticancer properties, indole derivatives have been investigated for their anti-inflammatory effects. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This activity may be attributed to the disruption of bacterial cell membranes.
Study on MCF-7 Cell Line
A study conducted by Li et al. evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis at higher concentrations (IC50 = 4.2 µM). The study also reported alterations in cell morphology consistent with apoptosis.
Study on HCT116 Cell Line
In another study focusing on HCT116 colon cancer cells, the compound exhibited an IC50 value of 0.39 µM. The researchers noted that treatment led to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins, further supporting its role as a potential anticancer agent.
Q & A
Q. What are the key steps for synthesizing 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid?
The synthesis typically involves:
- Indole core functionalization : Introduction of the methyl group at the 7-position via Friedel-Crafts alkylation or directed ortho-metalation .
- Protection of the indole nitrogen : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to install the tert-butoxycarbonyl (Boc) group .
- Carboxylic acid formation : Oxidation of a precursor (e.g., alcohol or aldehyde) using reagents like KMnO₄ or Jones reagent, followed by purification via recrystallization or column chromatography .
Methodological Tip : Monitor reaction progress using TLC with UV visualization or LC-MS to confirm intermediate formation.
Q. How should this compound be characterized to confirm its structural integrity?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl at C7, Boc group at N1) and dihydroindole ring conformation .
- IR spectroscopy : Confirm carbonyl stretches (Boc group at ~1680–1720 cm⁻¹; carboxylic acid at ~2500–3300 cm⁻¹) .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
Note : Cross-reference with published spectral data for analogous indole derivatives to resolve ambiguities .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
- First aid : For skin contact, wash immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?
The Boc group:
- Steric effects : Hinders nucleophilic attack at the indole nitrogen, directing reactivity toward the carboxylic acid moiety for amide bond formation .
- Acid sensitivity : Requires deprotection with TFA or HCl (4 M in dioxane) before further functionalization, enabling orthogonal protection strategies .
Experimental Design : Compare coupling efficiency (e.g., using HATU/DIPEA) of Boc-protected vs. deprotected derivatives via LC-MS quantification .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability .
- Metabolic stability testing : Use liver microsomes or S9 fractions to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Structural analogs : Synthesize derivatives (e.g., methyl-to-ethyl substitution) to isolate structure-activity relationships (SAR) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline conditions : Incubate in buffers (pH 1–13) at 37°C and monitor degradation via HPLC .
- Thermal stress : Heat solid samples to 40–60°C and analyze for Boc group decomposition using TGA/DSC .
Data Analysis : Apply Arrhenius kinetics to predict shelf life under standard storage conditions .
Q. How can computational modeling guide the optimization of this compound’s solubility?
- Molecular dynamics (MD) simulations : Predict solvation free energy in water/DMSO mixtures to identify optimal co-solvents .
- Quantum mechanical (QM) calculations : Calculate partial charges and electrostatic potential surfaces to design salts (e.g., sodium or ammonium) for enhanced aqueous solubility .
Research Gaps and Contradictions
- Ecological impact : Limited data on biodegradability and toxicity (e.g., EC50 for aquatic organisms) necessitate further testing per OECD Guidelines 201 and 202 .
- Incompatibility alerts : Conflicting reports on stability in polar aprotic solvents (e.g., DMF) require empirical validation via stress testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
